Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride
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Overview
Description
Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride typically involves the reaction of pyrrolidine derivatives with oxolane compounds under specific conditions. One common method includes the esterification of 5-(oxolan-2-yl)pyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification and subsequent hydrochloride formation steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets within cells. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes through its structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and oxolane-containing molecules, such as:
- Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylates
- Pyrrolidine-2-carboxylic acid derivatives
- Oxolane-substituted pyrrolidines
Uniqueness
What sets Methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride apart is its specific combination of the pyrrolidine and oxolane rings, which confer unique chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 5-(oxolan-2-yl)pyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-10(12)8-5-4-7(11-8)9-3-2-6-14-9;/h7-9,11H,2-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJNTNGTRRBXDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)C2CCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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